

# Terbium-149 for Positron Emission Tomography: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the production, radiochemistry, and preclinical applications of **Terbium-149** for PET imaging, offering a unique theranostic radionuclide for oncology research and drug development.

**Terbium-149** ( $^{149}$ Tb) is emerging as a radionuclide of significant interest within the nuclear medicine community, uniquely positioned for theranostic applications.[1][2][3] Its decay characteristics, which include the emission of  $\alpha$ -particles for therapy and positrons for Positron Emission Tomography (PET) imaging, allow for the combination of diagnosis and treatment using a single isotope.[2][4][5][6][7] This technical guide provides a comprehensive overview of  $^{149}$ Tb, focusing on its application in PET imaging for researchers, scientists, and professionals in drug development.

#### **Core Properties of Terbium-149**

<sup>149</sup>Tb possesses a unique combination of decay properties that make it suitable for both therapy and imaging.[2][8] A detailed summary of its physical and decay characteristics is presented in Table 1.



| Property                      | Value               | Reference           |  |
|-------------------------------|---------------------|---------------------|--|
| Half-life (T <sub>1,2</sub> ) | 4.118 hours         | [9][10]             |  |
| Decay Modes                   |                     |                     |  |
| Alpha (α) emission            | 16.7%               | [2][8][9]           |  |
| Positron (β+) emission        | 7.1%                | [2][4][6][7][8][11] |  |
| Electron Capture (EC)         | 76.2%               | [2][8]              |  |
| Emission Energies             |                     |                     |  |
| α-particle energy             | 3.97 MeV            | [2][4][7]           |  |
| Mean β+ energy (Eβ+mean)      | 730 keV             | [4][6][7][11]       |  |
| Gamma (γ) radiation           | 165 keV (26.4%)     | [4][6]              |  |
| Physical Characteristics      |                     |                     |  |
| Linear Energy Transfer (LET)  | -<br>140-142 keV/μm | [2][8][12]          |  |
| α-particle tissue range       | ~25-28 µm           | [2][4][8][12]       |  |

#### **Production and Purification of Terbium-149**

The production of <sup>149</sup>Tb in sufficient quantities and high purity for clinical research remains a challenge.[2] The primary and most established method involves high-energy proton-induced spallation of tantalum targets, followed by online isotope separation.[2][4]

Table 2: Production Routes for Terbium-149



| Production<br>Method                | Target Material                      | Projectile                                | Key Features                                                                                                                                                                                                 | Reference      |
|-------------------------------------|--------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Spallation                          | Tantalum                             | High-energy<br>protons (e.g., 1.4<br>GeV) | Requires a high-<br>energy proton<br>source and<br>online mass<br>separation (e.g.,<br>at<br>ISOLDE/CERN).<br>This method can<br>produce high-<br>purity <sup>149</sup> Tb.                                  | [2][4][13][14] |
| Heavy Ion<br>Reaction<br>(Indirect) | Neodymium<br>( <sup>142</sup> Nd)    | Carbon-12 ions<br>( <sup>12</sup> C)      | This route involves the reaction <sup>142</sup> Nd( <sup>12</sup> C,5n) <sup>149</sup> D y, which then decays to <sup>149</sup> Tb. It is considered a promising alternative for cyclotron-based production. | [9][14]        |
| Heavy Ion<br>Reaction (Direct)      | Praseodymium<br>( <sup>141</sup> Pr) | Carbon-12 ions<br>( <sup>12</sup> C)      | The direct reaction  141Pr(12C,4n)149T b generally results in lower yields compared to the indirect neodymium route.                                                                                         | [9][14]        |
| Light Particle<br>Reaction          | Gadolinium<br>( <sup>152</sup> Gd)   | Protons (p)                               | The <sup>152</sup> Gd(p,4n) <sup>149</sup> Tb reaction is a                                                                                                                                                  | [9][14][15]    |



potential production pathway, though the low natural abundance of <sup>152</sup>Gd presents a challenge.

# Experimental Protocol: Production and Purification of <sup>149</sup>Tb via Spallation

This protocol is based on the methods employed at the ISOLDE facility at CERN.[4][13]

- Target Irradiation: A tantalum foil target is bombarded with a high-energy proton beam (e.g., 1.4 GeV).
- Online Isotope Separation: The spallation products are released from the target, ionized, and accelerated. The <sup>149</sup>Tb ions are then mass-separated from other reaction byproducts.
- Collection: The mass-separated <sup>149</sup>Tb ion beam is implanted onto a zinc-coated gold catcher foil.
- Radiochemical Purification:
  - The zinc layer of the foil is dissolved.
  - Cation exchange chromatography is employed to separate <sup>149</sup>Tb from isobaric and pseudo-isobaric impurities. A common eluent used is  $\alpha$ -hydroxyisobutyric acid.[4][5]
  - Extraction chromatography can be used for further purification.[13]



# Production Tantalum Target Proton Irradiation (1.4 GeV) **Spallation Products** Separation Ionization & Acceleration Online Mass Separation Implantation on Zn-coated foil Purification Dissolution of Zn layer Cation Exchange Chromatography

#### Production and Purification of Terbium-149

Click to download full resolution via product page

High-purity 149Tb

Figure 1: Workflow for the production and purification of **Terbium-149**.



## Radiolabeling of Targeting Molecules with Terbium-149

As a radiolanthanide, <sup>149</sup>Tb can be stably chelated using conventional macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][4] This allows for the labeling of a wide range of DOTA-functionalized targeting vectors, including peptides and antibodies, that are established for other radiolanthanides like Lutetium-177.[4]

## Experimental Protocol: Radiolabeling of DOTANOC with <sup>149</sup>Tb

The following protocol is a generalized procedure based on preclinical studies.[4][5]

- Reagent Preparation:
  - Prepare a solution of high-purity <sup>149</sup>Tb in a suitable buffer, such as α-hydroxyisobutyric acid (pH ~4.7).[4][5]
  - Prepare a solution of the DOTA-conjugated peptide (e.g., DOTANOC) in high-purity water.
- Radiolabeling Reaction:
  - Add the DOTANOC solution to the <sup>149</sup>Tb solution.
  - Incubate the reaction mixture at 95°C for 15 minutes.[4][5]
- · Quality Control:
  - Determine the radiochemical purity of the resulting <sup>149</sup>Tb-DOTANOC using highperformance liquid chromatography (HPLC).[4][5]
  - A radiochemical purity of >98% is typically achieved.[4][5][16]





Click to download full resolution via product page

Figure 2: General workflow for radiolabeling with **Terbium-149**.

### **Preclinical PET Imaging with Terbium-149**

The positron emission from <sup>149</sup>Tb allows for in vivo visualization of the distribution of <sup>149</sup>Tb-labeled radiopharmaceuticals using PET imaging.[4][6] This "alpha-PET" capability is a significant advantage, enabling dosimetry and treatment response assessment with the same radionuclide used for therapy.[2][6]

## Preclinical Studies with <sup>149</sup>Tb-DOTANOC and <sup>149</sup>Tb-PSMA-617

Preclinical studies have successfully demonstrated the feasibility of PET imaging with 149Tb.



- 149Tb-DOTANOC: In a study using nude mice with AR42J tumor xenografts, PET/CT scans performed 2 hours after injection of ~7 MBq of 149Tb-DOTANOC showed clear tumor visualization.[4][5] The images demonstrated specific uptake in the tumors with residual activity in the kidneys and bladder, consistent with the known excretion pathway of DOTANOC.[5]
- <sup>149</sup>Tb-PSMA-617: PET/CT imaging in mice with PSMA-positive PC-3 PIP tumors after injection of 5 MBq of <sup>149</sup>Tb-PSMA-617 confirmed selective accumulation of the radioligand in the tumor xenografts.[16]

Table 3: Summary of Preclinical PET Imaging Studies with 149Tb

| Radiopharm aceutical                            | Tumor<br>Model                                   | Injected<br>Activity      | Imaging<br>Timepoint       | Key Findings                                                                                   | Reference    |
|-------------------------------------------------|--------------------------------------------------|---------------------------|----------------------------|------------------------------------------------------------------------------------------------|--------------|
| <sup>149</sup> Tb-<br>DOTANOC                   | AR42J<br>(somatostatin<br>receptor-<br>positive) | ~7 MBq                    | 2 hours post-<br>injection | Distinct visualization of tumors, with homogenous radioactivity distribution within the tumor. | [4][5]       |
| <sup>149</sup> Tb-PSMA-<br>617                  | PC-3 PIP<br>(PSMA-<br>positive)                  | 5 MBq                     | Not specified              | Confirmed selective accumulation in PSMA-positive tumors.                                      | [16]         |
| <sup>149</sup> Tb-cm09<br>(folate<br>conjugate) | KB (folate<br>receptor-<br>positive)             | Not specified for imaging | Not specified for imaging  | Demonstrate<br>d therapeutic<br>efficacy in<br>tumor-<br>bearing mice.                         | [15][17][18] |



#### **Experimental Protocol: Preclinical PET/CT Imaging**

The following is a general protocol for in vivo PET/CT imaging in a mouse model.

- Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografts).
- Radiopharmaceutical Administration: Intravenously inject the <sup>149</sup>Tb-labeled compound (e.g., 5-7 MBq of <sup>149</sup>Tb-DOTANOC or <sup>149</sup>Tb-PSMA-617).[4][5][16]
- Anesthesia: Anesthetize the mouse using isoflurane/oxygen for the duration of the scan.
- PET Scan: Acquire PET data at a specified time point post-injection (e.g., 2 hours). The acquisition time may be around 30 minutes.[5]
- CT Scan: Perform a CT scan for anatomical co-registration.
- Image Reconstruction and Analysis: Reconstruct the PET and CT images and co-register them for analysis of the radiopharmaceutical's biodistribution.

### **Biological Signaling Pathways**

The efficacy of <sup>149</sup>Tb-based radiopharmaceuticals is dependent on the specific targeting of biological pathways overexpressed in cancer cells.

 Somatostatin Receptor Signaling (for DOTANOC): DOTANOC targets somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors. Upon binding of <sup>149</sup>Tb-DOTANOC, the complex is internalized, leading to the localized delivery of α-particle radiation to the cell. This induces DNA double-strand breaks and subsequent cell death.



# 149Tb-DOTANOC Tumor Cell SSTR2 Receptor Binding Internalization Radiation Delivery Nucleus DNA α-particle emission Double-Strand Breaks

#### Somatostatin Receptor Targeting with 149Tb-DOTANOC

Click to download full resolution via product page

Cell Death

Figure 3: Simplified signaling pathway for SSTR2-targeted alpha therapy.



 PSMA-Targeted Pathway (for PSMA-617): PSMA-617 binds to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer.
 Similar to the SSTR2 pathway, binding of <sup>149</sup>Tb-PSMA-617 leads to internalization and delivery of the cytotoxic α-particle payload to the cancer cell.[16]

#### **Conclusion and Future Perspectives**

**Terbium-149** stands out as a promising radionuclide for the development of next-generation theranostics. Its ability to enable PET imaging provides a significant advantage for preclinical research and has the potential to guide personalized radionuclide therapies in the future. The "alpha-PET" capability allows for in vivo confirmation of tumor targeting and dosimetry calculations, which are crucial for optimizing therapeutic efficacy while minimizing toxicity.[4][6] [16]

Challenges related to the production and availability of <sup>149</sup>Tb need to be addressed to facilitate its broader application and clinical translation.[2][6] However, the ongoing research and the unique theranostic properties of <sup>149</sup>Tb make it a compelling candidate for advancing cancer treatment and personalized medicine. The ability to use the same radionuclide for both high-resolution PET imaging and potent targeted alpha therapy is a paradigm that holds great promise for the future of nuclear medicine.[1][19]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. openmedscience.com [openmedscience.com]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside | Semantic Scholar [semanticscholar.org]
- 4. Alpha-PET with terbium-149: evidence and perspectives for radiotheragnostics PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 9. inis.iaea.org [inis.iaea.org]
- 10. 149Tb [prismap.eu]
- 11. Alpha-PET with terbium-149: evidence and perspectives for radiotheragnostics PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application -PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Alpha-PET for Prostate Cancer: Preclinical investigation using 149Tb-PSMA-617 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 18. Folate Receptor Targeted Alpha-Therapy Using Terbium-149 PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- To cite this document: BenchChem. [Terbium-149 for Positron Emission Tomography: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1202998#terbium-149-positron-emission-for-pet-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com